4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to a benzodiazole and pyrrolidinone core, respectively. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-METHOXYPHENYL)METHYL]PYRROLIDIN-2-ONE
- **4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE
Uniqueness
The uniqueness of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H21ClFN3O |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H21ClFN3O/c26-20-9-5-18(6-10-20)15-30-23-4-2-1-3-22(23)28-25(30)19-13-24(31)29(16-19)14-17-7-11-21(27)12-8-17/h1-12,19H,13-16H2 |
InChI Key |
OKPVQLSYZKLUBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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